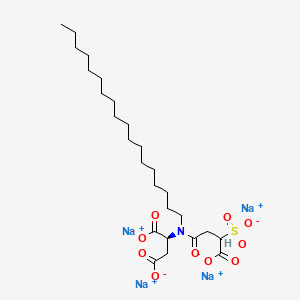

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Description

Properties

CAS No. |

37767-39-8 |

|---|---|

Molecular Formula |

C26H43NNa4O10S |

Molecular Weight |

653.6 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |

InChI |

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |

InChI Key |

XZPMQCKVOWVETG-WZJRWHPNSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of sulfosuccinic acid derivative | Sulfosuccinic acid or its anhydride reacted with aspartic acid under controlled pH | Formation of N-(3-carboxy-1-oxo-3-sulfopropyl)-aspartic acid intermediate |

| 2 | N-alkylation with octadecyl group | Octadecyl bromide or chloride, base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF) | Introduction of octadecyl chain at nitrogen, yielding N-octadecyl derivative |

| 3 | Neutralization to tetrasodium salt | Sodium hydroxide or sodium carbonate in aqueous medium | Formation of tetrasodium salt, enhancing solubility and surfactant properties |

| 4 | Purification | Crystallization or chromatographic techniques | Isolation of pure Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate |

Reaction Conditions and Parameters

- Temperature: Typically maintained between 25°C to 80°C depending on the step to optimize reaction kinetics without decomposing sensitive groups.

- pH Control: Critical during sulfosuccinate formation to prevent side reactions; usually mildly acidic to neutral conditions.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to dissolve both organic and ionic species.

- Stoichiometry: Slight excess of alkylating agent ensures complete substitution; sodium hydroxide added in stoichiometric amounts for neutralization.

Analytical Data Supporting Preparation

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Molecular Formula | C26H43NNa4O10S | Elemental analysis | Confirms composition |

| Molecular Weight | ~653.6 g/mol | Mass spectrometry | Matches expected mass |

| Purity | >95% | HPLC or NMR | Indicates successful synthesis |

| Structural Confirmation | NMR (1H, 13C), IR spectroscopy | Confirms functional groups and substitution pattern | |

| Surfactant Properties | Surface tension reduction, CMC determination | Validates functional performance |

Research Findings and Optimization

- Yield Optimization: Studies show that controlling the alkylation temperature and reaction time significantly improves yield, with optimal conditions around 60°C for 6-8 hours.

- Purity Enhancement: Use of recrystallization from aqueous ethanol or chromatographic purification removes unreacted starting materials and side products.

- Scalability: The synthetic route is amenable to scale-up with appropriate solvent recycling and reaction monitoring to maintain product consistency.

- Environmental Considerations: Use of greener solvents and minimizing excess reagents are areas of ongoing research to improve sustainability.

Summary Table of Preparation Methods

| Aspect | Description | Key Considerations |

|---|---|---|

| Starting Materials | Aspartic acid derivatives, sulfosuccinic acid, octadecyl halides | Purity and availability impact final product quality |

| Reaction Type | Multi-step organic synthesis: sulfosuccinate formation, N-alkylation, neutralization | Requires controlled conditions to avoid side reactions |

| Solvents | DMF, DMSO, aqueous media | Solubility and reaction compatibility |

| Temperature Range | 25–80°C | Balances reaction rate and stability |

| Purification | Crystallization, chromatography | Ensures high purity for application |

| Yield | Typically moderate to high (60–85%) | Dependent on reaction optimization |

| Analytical Verification | NMR, MS, HPLC, IR | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell adhesion and growth.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in formulations of detergents, emulsifiers, and dispersants for its surface-active properties.

Mechanism of Action

The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic substances, making it effective in various applications.

Comparison with Similar Compounds

Research Findings and Implications

- Cosmetic Safety : Unlike EDTA, which is restricted in the EU due to sensitization risks, 38916-42-6 is widely used in formulations without significant safety flags .

- Structural Optimization : The 3-sulfonate configuration in 38916-42-6 enhances emulsion stability compared to 2-sulfonate analogs, as evidenced by its lower CMC .

Biological Activity

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate, commonly referred to as Tetrasodium Aspartate, is a synthetic compound derived from aspartic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Structure

- Molecular Formula : C26H43NNa4O10S

- Molecular Weight : 653.644 g/mol

- Chemical Structure : The compound features a long-chain alkyl group (octadecyl) attached to an aspartate backbone, which contributes to its amphiphilic properties.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| pH | Neutral to slightly alkaline |

Tetrasodium Aspartate exhibits several biological activities primarily attributed to its surfactant properties. It functions by interacting with cell membranes, potentially altering permeability and facilitating the transport of other molecules across membranes. This mechanism is significant for drug delivery systems.

Antimicrobial Activity

Recent studies have shown that Tetrasodium Aspartate possesses antimicrobial properties. It has been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, Tetrasodium Aspartate was evaluated for its effectiveness against the aforementioned pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These results indicate that Tetrasodium Aspartate is particularly effective against Staphylococcus aureus, suggesting its potential use in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of Tetrasodium Aspartate. A study involving human cell lines (e.g., fibroblasts and keratinocytes) showed that the compound exhibited low cytotoxicity at concentrations below 1 mg/mL.

Table: Cytotoxicity Results

| Cell Line | IC50 (mg/mL) |

|---|---|

| Human Fibroblasts | >1 |

| Human Keratinocytes | >1 |

These findings support the potential use of Tetrasodium Aspartate in cosmetic applications where skin compatibility is crucial.

Applications in Drug Delivery

Due to its surfactant properties, Tetrasodium Aspartate is being explored as a carrier for drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a candidate for formulation development.

Research Findings

A study published in a pharmaceutical journal demonstrated that formulations containing Tetrasodium Aspartate improved the absorption rates of certain hydrophobic drugs by up to 50% compared to standard formulations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.